2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-8-6-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-2-4-10(17)5-3-9/h2-6,13H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVSBGRSWBOVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132186 | |
| Record name | 2-Amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315246-03-8 | |
| Record name | 2-Amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315246-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism
The reaction proceeds via K2CO3-mediated deprotonation of malononitrile, generating a nucleophilic cyanide ion. This attacks the α,α′-bis(4-fluorophenylidene)cyclohexanone intermediate, formed in situ from 4-fluorobenzaldehyde and methyl-substituted cyclohexanone. Cyclization yields the target pyrano-pyran carbonitrile.
Procedure
A mixture of 4-fluorobenzaldehyde (1 mmol), methyl-cyclohexanone (1 mmol), and malononitrile (1 mmol) in 96% ethanol (10 mL) was refluxed with K2CO3 (0.05 mmol) for 30–45 min. Post-reaction, the mixture was cooled, and the precipitate was filtered and washed with n-hexane. Yield: 82–88%.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 5 mol% K2CO3 |
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Time | 30–45 min |
| Yield | 82–88% |
Piperidine-Catalyzed Methanol Reflux Method
Piperidine acts as a bifunctional catalyst, enabling enamine formation and subsequent cyclization. This method, derived from, favors shorter reaction times.
Reaction Conditions
4-Fluorobenzaldehyde (1 mmol), methyl-cyclohexanone (1 mmol), and malononitrile (1 mmol) were refluxed in methanol (5 mL) with piperidine (2 drops) for 1 h. The product crystallized upon cooling, yielding 79–85%.
Comparative Efficiency
-
Advantages : Faster reaction (1 h vs. 45 min in K2CO3 method).
-
Limitations : Lower yield (79–85%) due to competing side reactions.
Iron-Based Nanocatalyst-Mediated Synthesis
Hybrid catalysts like Fe3O4@PVA nanoparticles enhance reaction efficiency through Lewis acid-base synergy. Adapted from, this method employs solvent-free or aqueous conditions.
Procedure
Fe3O4@PVA NPs (10 mg) were added to a mixture of 4-fluorobenzaldehyde (1 mmol), methyl-cyclohexanone (1 mmol), and malononitrile (1.2 mmol). The reaction proceeded at 75°C under solvent-free conditions for 20 min, yielding 90–95%.
Catalyst Reusability
| Cycle | Yield (%) |
|---|---|
| 1 | 95 |
| 2 | 93 |
| 3 | 90 |
| 4 | 88 |
The magnetic separation of Fe3O4@PVA allows five reuse cycles with <10% activity loss.
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the fused pyrano-pyran system with a 4-fluorophenyl group at C4 and a methyl group at C7.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time | Yield (%) | Reusability |
|---|---|---|---|---|---|
| K2CO3 Reflux | K2CO3 | Ethanol | 45 min | 82–88 | No |
| Piperidine Reflux | Piperidine | Methanol | 1 h | 79–85 | No |
| Fe3O4@PVA NPs | Fe3O4@PVA | Solvent-free | 20 min | 90–95 | Yes (5×) |
The Fe3O4@PVA method outperforms others in yield and sustainability, though K2CO3 remains cost-effective for lab-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on this compound have been synthesized and evaluated for their efficacy against various human tumor cell lines.
Case Studies
A study conducted on a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles demonstrated that several derivatives exhibited high antiproliferative activities against a panel of eight human tumor cell lines, including melanoma and breast cancer cells. The most promising compounds led to significant reductions in cell viability and induced apoptosis through the aforementioned mechanisms .
Synthesis and Characterization
The synthesis of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multi-component reaction utilizing 4-hydroxycoumarin, malononitrile, and various substituted benzaldehydes. The resulting compounds are characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures .
Data Tables
The following table summarizes the anticancer activity of various derivatives of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile against selected human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 (Lung) | 12.5 | Microtubule disruption |
| 2 | MDA-MB231 (Breast) | 9.8 | Centrosome de-clustering |
| 3 | HCT116 (Colon) | 15.0 | Antiangiogenic effects |
| 4 | SKOV3 (Ovarian) | 10.0 | Induction of apoptosis |
Wirkmechanismus
The mechanism of action of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including apoptosis induction in cancer cells or inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
Substituents on the pyran scaffold significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂ in 3v) increase melting points due to stronger intermolecular interactions .
- Halogenated analogs (F, Br) exhibit enhanced bioactivity and stability, with Br increasing molecular weight by ~25% compared to F .
- Methoxy groups improve solubility but reduce yield due to steric hindrance during synthesis .
Key Trends :
Crystallographic and Spectroscopic Comparisons
- Crystal Systems: Fluorophenyl and bromophenyl analogs adopt monoclinic (C2/c) systems . Naphthyl derivatives crystallize in P2₁/c due to steric demands .
- Spectroscopy :
Biologische Aktivität
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and biological assays associated with this compound, drawing from various research studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.27 g/mol. The compound features a pyrano[4,3-b]pyran structure, which is known for its potential therapeutic applications.
Crystal Structure
The crystal structure analysis reveals a monoclinic system with specific atomic coordinates and displacement parameters that are crucial for understanding the compound's interactions at the molecular level. Key structural details include:
| Atom | Site | x | y | z | U iso |
|---|---|---|---|---|---|
| H(1A) | 4 e | 0.4194 | 0.4446 | 0.3570 | 0.086 |
| H(1B) | 4 e | 0.3817 | 0.4100 | 0.2570 | 0.086 |
| O(2) | 4 e | 0.3541(2) | 1.0743(2) | 0.0800(2) | 0.079(2) |
| O(3) | 4 e | 0.3823(2) | 0.6466(2) | 0.1889(2) | 0.081(2) |
This structural framework supports the compound's reactivity and interaction with biological targets .
Pharmacological Properties
Numerous studies have highlighted the biological activities of this compound, including:
- Anticancer Activity : The compound has shown substantial cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and SK-LU-1 (lung cancer). In vitro assays indicated that it outperformed standard chemotherapeutics like cisplatin in certain contexts .
- Antimicrobial Activity : The compound demonstrated efficacy against several bacterial strains and fungi, indicating its potential as an antimicrobial agent .
- Antiviral Properties : Preliminary studies suggest activity against HIV, which may be attributed to its ability to inhibit viral replication pathways .
- Enzyme Inhibition : The compound exhibits dual inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . Molecular docking studies revealed significant interactions between the compound and enzyme active sites, indicating its potential as an anti-inflammatory agent.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on MCF-7 and Hek293-T cells, revealing IC50 values that indicate moderate to high potency against these cell lines .
- Antimicrobial Testing : Another investigation tested the compound against six strains of Candida spp., finding minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the para position of the phenyl ring enhances the electron-withdrawing capacity of the molecule, which is hypothesized to increase biological activity through improved binding interactions with target proteins . The SAR analysis indicates that modifications to the pyran ring can significantly alter pharmacological profiles.
Q & A
Q. Key Analytical Data :
- EI-MS : Major fragments at m/z 339 (100% abundance), 307, and 235 .
- Elemental Analysis : Found C 69.51%, H 6.01%, N 6.14% (calc. C 69.94%, H 5.87%, N 6.27%) .
How is the crystal structure of this compound determined using X-ray diffraction?
Level : Basic
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 298 K .
- Structure Solution : Employ SHELXS/SHELXD for phase problem resolution via direct methods .
- Refinement : SHELXL refines positional and thermal parameters, achieving R values <0.05. Hydrogen bonding (e.g., N–H⋯N, C–H⋯O) is modeled using restraints .
Q. Typical Crystal Parameters :
| Parameter | Value | Source |
|---|---|---|
| Space Group | Triclinic, P1 | |
| a, b, c (Å) | 9.8522, 14.549, 16.792 | |
| α, β, γ (°) | 101.755, 90.840, 103.789 | |
| V (ų) | 2283.5 | |
| Conformation | Coplanar pyran ring (unusual) |
What strategies address conformational discrepancies in the pyran ring observed in different crystal structures?
Level : Advanced
Methodological Answer :
Discrepancies in pyran ring conformations (e.g., coplanar vs. non-planar) arise from intermolecular forces and crystallization conditions. Mitigation strategies:
- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H⋯O/N) using OLEX2 or Mercury. For example, coplanarity in is stabilized by H-bonds between NH₂ and carbonyl groups .
- DFT Calculations : Compare experimental and computed torsion angles to assess steric/electronic effects.
- Polymorph Screening : Vary solvents (e.g., DMF vs. ethanol) to isolate alternative conformers .
Q. Case Study :
- : Coplanar pyran ring due to H-bond network (R₂²(8) motifs) .
- : Boat conformation driven by steric hindrance from nitro and fluorophenyl groups .
How can multicomponent reactions be optimized for higher yield and purity?
Level : Advanced
Methodological Answer :
Optimization involves catalyst selection, solvent tuning, and reaction monitoring:
- Catalysts : PILs (e.g., triethylammonium acetate) improve atom economy and reduce side reactions (yield >90%) . Solid acid catalysts (e.g., Fe³⁺-graphene oxide) enable solvent-free synthesis .
- In Situ Monitoring : Use HPLC or TLC (eluent: ethyl acetate/hexane 3:7) to track intermediate formation.
- Byproduct Mitigation : Add molecular sieves to absorb water in Knoevenagel condensations .
Q. Reaction Conditions Comparison :
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| PIL (H₂O, 80°C) | 92 | 98 | |
| Solvent-free (Fe³⁺-GO, 100°C) | 88 | 95 | |
| Ethanol (reflux) | 78 | 90 |
What methodologies are used to evaluate the biological activity of this compound?
Level : Advanced
Methodological Answer :
Antimycobacterial and antioxidant activities are assessed via:
- Microplate Alamar Blue Assay (MABA) : Test against M. tuberculosis H37Rv (MIC values <50 µg/mL) .
- DPPH Radical Scavenging : Measure IC₅₀ values (e.g., 12.5 µg/mL) using ascorbic acid as a control .
- Docking Studies : Target enoyl-ACP reductase (PDB: 4TZK) with AutoDock Vina to predict binding modes .
Q. Key Findings :
- Substituents like 4-fluorophenyl enhance lipid bilayer permeability, improving antimycobacterial activity .
- Electron-withdrawing groups (e.g., CN) increase antioxidant capacity via radical stabilization .
How are spectroscopic contradictions resolved in structural elucidation?
Level : Advanced
Methodological Answer :
Discrepancies between NMR/XRD data require cross-validation:
- ²D NMR (HSQC, HMBC) : Confirm heteronuclear correlations (e.g., NH₂ to C3, CN to C4) .
- XRD Refinement : Resolve ambiguous NOE signals by comparing experimental/predicted bond lengths (e.g., C–N vs. C=N) .
- Dynamic NMR : Analyze temperature-dependent spectra to detect tautomerism (e.g., keto-enol shifts) .
Example : In , IR shows a strong C=O stretch at 1680 cm⁻¹, while XRD confirms a planar carbonyl geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
